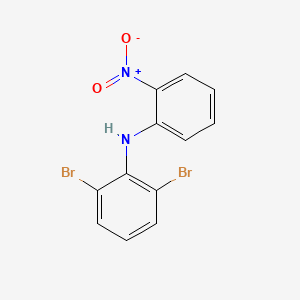

2,6-Dibromo-N-(2-nitrophenyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

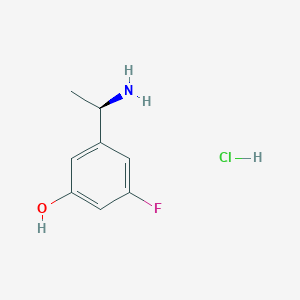

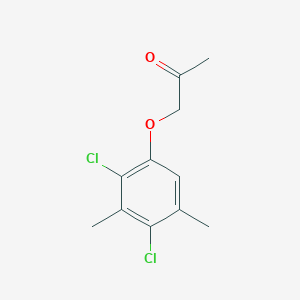

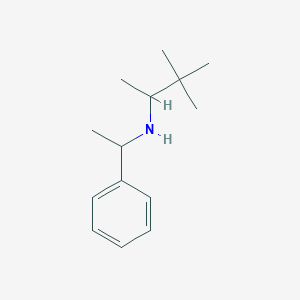

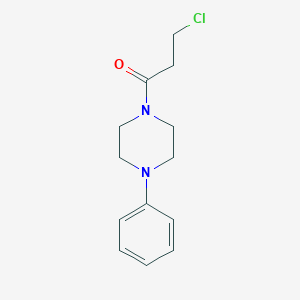

“2,6-Dibromo-N-(2-nitrophenyl)aniline” is an organic compound with the molecular formula C12H8Br2N2O2 . It is used in scientific experiments and is commonly known as a BRAF inhibitor.

Molecular Structure Analysis

The molecular structure of “this compound” involves a triphenylamine N atom that shows no sign of pyramidalization . The molecules are linked through C—H O hydrogen bonds between phenyl rings and nitro groups and by Br O(Br = Bromine) interactions, leading to a three-dimensional network .Physical And Chemical Properties Analysis

The physicochemical properties of “this compound” include a molecular weight of 372.01 g/mol . It has a high GI absorption, is BBB permeant, and acts as an inhibitor for CYP1A2, CYP2C19, and CYP2C9 . Its water solubility is moderately low .Applications De Recherche Scientifique

Electrochromic Materials

One of the applications of compounds similar to 2,6-Dibromo-N-(2-nitrophenyl)aniline is in the synthesis and development of electrochromic materials. In a study by Li et al. (2017), novel donor–acceptor systems, including a derivative of nitrophenyl aniline, were synthesized and electropolymerized to create stable conducting polymers. These polymers exhibited significant optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li, Liu, Ju, Zhang, & Zhao, 2017).

Catalytic Hydrogenation Processes

Another research area is the study of catalytic hydrogenation processes. Sheng et al. (2016) explored the reduction of nitrobenzene to aniline, a compound structurally related to this compound, over a Pt catalyst. This study provided fundamental insights into the mechanisms at atomic and molecular levels, enhancing the understanding of catalytic processes involving similar compounds (Sheng, Qi, Lin, Hu, Sun, & Lin, 2016).

Synthesis of Anilines from Nitroarenes

Peyrot et al. (2017) described a microwave-assisted reduction process to synthesize anilines from nitroarenes, highlighting the importance of anilines as intermediates in medicinal chemistry. This study presented novel conditions for transforming nitroarenes, which are structurally related to this compound, into corresponding anilines (Peyrot, Vives, Legentil, Lemiègre, & Daniellou, 2017).

Fluorescent Materials

Beppu et al. (2014) investigated the use of bis(arylsulfonyl)anilines, which are related to this compound, as fluorescent scaffolds. These compounds demonstrated high fluorescence emissions in the solid state and were utilized in the development of turn-on-type probes based on aggregation-induced emission (Beppu, Kawata, Aizawa, Pu, Abe, Ohba, & Katagiri, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

2,6-dibromo-N-(2-nitrophenyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2N2O2/c13-8-4-3-5-9(14)12(8)15-10-6-1-2-7-11(10)16(17)18/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLTWUJTDGAFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=CC=C2Br)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6592731.png)

![2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole](/img/structure/B6592741.png)